molecular formula C21H25N9O2S B2387203 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-46-2

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2387203
CAS No.: 685860-46-2
M. Wt: 467.55
InChI Key: SJEGKBYFSIRQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Overview of 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione This compound is a purine derivative characterized by a complex structure featuring a 3-methylpurine-2,6-dione core substituted at positions 7 and 6. The 7-position is modified with a 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group, while the 8-position hosts a 4-methylpiperidin-1-yl moiety. Its synthesis typically involves nucleophilic substitution and thioether formation reactions, with structural validation relying on X-ray crystallography and spectroscopic methods. Notably, its crystallographic refinement has been facilitated by the SHELX software suite, a widely adopted tool for small-molecule structure determination .

Properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O2S/c1-14-8-10-28(11-9-14)19-22-17-16(18(31)23-20(32)27(17)2)29(19)12-13-33-21-24-25-26-30(21)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,23,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGKBYFSIRQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a purine base modified with various side chains. Its molecular formula is C19H25N5OSC_{19}H_{25}N_5OS, indicating the presence of nitrogen and sulfur atoms, which are crucial for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
  • Antioxidant Activity : The presence of phenolic structures in its composition suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways : The compound may affect multiple signaling pathways, including those related to cell survival and apoptosis.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5Study A
MCF7 (Breast Cancer)8.2Study B
HepG2 (Liver Cancer)9.0Study C

The compound's mechanism appears to involve the induction of apoptosis through caspase activation pathways, as observed in studies involving MCF7 cells where increased caspase activity correlated with decreased cell viability.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against several bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells and found significant inhibition of cell growth at concentrations above 10 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways.
  • Breast Cancer Research : Another investigation into MCF7 cells revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer.
  • Antimicrobial Efficacy : A recent study tested the compound against various pathogens and reported promising results against Gram-positive bacteria, highlighting its potential use in treating infections.

Comparison with Similar Compounds

Key Findings :

  • The 4-methylpiperidin-1-yl group in the target compound enhances receptor binding compared to morpholine or unsubstituted piperidine analogues, likely due to improved hydrophobic interactions .
  • The tetrazole-thioethyl substituent reduces solubility but increases metabolic stability compared to simple phenylthioethyl groups.
  • Crystallographic refinements (via SHELXL) reveal that the 4-methylpiperidine moiety adopts a chair conformation, minimizing steric clash with the purine core .

Research Findings and Mechanistic Insights

Structural Determinants of Activity

  • Piperidine Substitution : The 4-methyl group in the target compound optimizes van der Waals interactions with hydrophobic receptor pockets, as observed in docking studies.
  • Tetrazole-Thioethyl Linker : The tetrazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in target proteins, while the thioether linker enhances conformational flexibility.

Limitations and Challenges

  • Synthetic Complexity : The tetrazole-thioethyl group requires multi-step synthesis, reducing scalability.
  • Solubility Issues : Low aqueous solubility (12.5 µg/mL) may limit bioavailability, necessitating formulation optimization.

Preparation Methods

Construction of the 3-Methylpurine-2,6-dione Scaffold

The purine-dione core is synthesized via condensation of 8-bromo-3-methylxanthine derivatives with amines. As demonstrated in WO2015107533A1, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes nucleophilic substitution with (3R)-piperidin-3-amine dihydrochloride in ester solvents (e.g., ethyl acetate) mixed with dipolar aprotic solvents like DMF at 85–125°C. Catalysts such as triethylamine or DBU enhance reaction rates, achieving 47% yield after purification via solvent distillation and recrystallization.

Piperidine Substitution at Position 8

Introducing the 4-methylpiperidin-1-yl group at position 8 requires Boc-protected piperidine derivatives to prevent side reactions. Deprotection using HCl in dioxane followed by neutralization with NaOH yields the free amine, which is subsequently coupled to the purine core. This method avoids multi-step protection-deprotection sequences reported in earlier syntheses.

Tetrazole-Thioethyl Side Chain Installation

Synthesis of 1-Phenyl-1H-tetrazol-5-thiol

The 1-phenyl-1H-tetrazol-5-yl moiety is synthesized via [3+2] cycloaddition of benzonitrile with sodium azide. Microwave-assisted methods using Cu(II)/MWCNT catalysts achieve 99% yield in 10 minutes. Alternative routes employ ZnBr2 or BiCl3 in DMF at 130°C, though these require longer reaction times (2–4 hours).

Thioether Linkage Formation

The thioethyl bridge is constructed via nucleophilic substitution between 1-phenyl-1H-tetrazol-5-thiol and 1,2-dibromoethane. Electrochemical methods using nBu4NClO4 and Pt/C electrodes in acetonitrile (20 mA, 20°C, 1.5 hours) offer a solvent-efficient alternative, minimizing byproduct formation.

Coupling to the Purine Core

The thioethyl-tetrazole intermediate is alkylated at position 7 of the purine core using K2CO3 in DMF at 60°C. This step requires careful pH control (11–12) to avoid purine ring degradation.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Source
Purine-amine coupling Ester/dipolar aprotic mix 85–125°C, triethylamine catalyst 47%
Tetrazole synthesis Cu(II)/MWCNT, microwave 130°C, 10 minutes 99%
Thioether formation Electrochemical (Pt/C) 20 mA, 20°C, 1.5 hours 85%
Final alkylation K2CO3, DMF 60°C, pH 11–12 65%

Challenges and Optimization Strategies

Regioselectivity in Purine Substitution

The 3-methyl group on the purine core introduces steric hindrance, favoring substitution at position 8 over position 7. Using bulky bases (e.g., DIPEA) and high-boiling solvents (toluene) improves regioselectivity.

Tetrazole Stability Under Alkylation Conditions

The tetrazole ring is sensitive to strong bases. Employing mild conditions (pH 11–12) and low temperatures (5–15°C) during alkylation prevents decomposition.

Q & A

Q. How can researchers synthesize this compound, and what analytical methods are critical for confirming its structure?

Methodological Answer:

  • Synthesis Protocol : A multi-step approach is typically employed, involving nucleophilic substitution reactions to introduce the 4-methylpiperidinyl and tetrazole-thioethyl moieties. For example, analogous purine derivatives are synthesized via refluxing intermediates with amines in solvents like piperidine or DMF, followed by purification via flash chromatography .
  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks for methyl groups (e.g., 3-methyl at δ ~3.2 ppm) and piperidine protons (δ ~1.5–2.8 ppm).
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 510.2).
    • InChI/SMILES Validation : Cross-check with computational tools to ensure alignment with the intended structure .

Q. What key physicochemical properties should be characterized, and how?

Methodological Answer:

  • Property Table :
Property Method Relevance
SolubilityHPLC in varied solvents (e.g., DMSO)Determines formulation feasibility for biological assays.
Thermal StabilityDifferential Scanning CalorimetryIdentifies decomposition points for storage conditions.
LogPShake-flask methodPredicts membrane permeability for pharmacokinetic studies.
  • Stability Testing : Monitor degradation under acidic/basic conditions (e.g., pH 2–12) via UV-Vis spectroscopy .

Q. How should initial biological activity screening be designed to ensure reproducibility?

Methodological Answer:

  • Assay Design :
    • Use randomized block designs with split plots to account for variables like cell lines or enzyme batches. Include four replicates per condition to reduce variability .
    • Example : For kinase inhibition assays, pre-incubate the compound with ATP-competitive enzymes (e.g., PKA) and quantify inhibition via fluorescence polarization .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., adenosine receptors). Validate with mutagenesis studies on key binding residues .
  • Transcriptomic Profiling : Apply RNA-seq to treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation markers) .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Harmonization : Standardize assay conditions (e.g., IC₅₀ normalization to control for batch effects).
    • Multivariate Regression : Identify confounding variables (e.g., solvent choice, cell passage number) using tools like R or Python’s SciKit-Learn .
  • Case Study : If conflicting cytotoxicity data arise, validate via orthogonal assays (e.g., ATP luminescence vs. live/dead staining) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace tetrazole with triazole) and test activity. For example, phenyl group substitutions impact lipophilicity and receptor binding .
  • Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Simulation :
    • Abiotic Degradation : Expose to UV light and analyze breakdown products via LC-MS .
    • Biotic Transformation : Incubate with soil microbiota and quantify metabolites over 28 days .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

Q. How can synthesis yield and purity be improved using advanced optimization techniques?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio). For example, NaSH-mediated cyclizations in DMF at −20°C improve yields in analogous purine syntheses .
  • Catalyst Screening : Test Pd/C or organocatalysts for key coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.